molecular formula C11H15Cl2N3O2 B2917869 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride CAS No. 2378501-20-1

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride

Cat. No.: B2917869
CAS No.: 2378501-20-1
M. Wt: 292.16
InChI Key: NKRHTLLAKNDERJ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole moiety, which is known for its versatile biological activities and its role as a pharmacophore in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride typically involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . This reaction proceeds via a cyclocondensation mechanism, forming the benzimidazole ring . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and renewable resources, such as D-glucose, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to partially or fully reduced benzimidazole rings .

Scientific Research Applications

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to these targets, modulating their activity and leading to various biological effects . The compound may also interfere with cellular pathways, inducing effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Bendamustine: An alkylating agent with a benzimidazole moiety, used in the treatment of hematologic malignancies.

    Bilastine: An antihistamine with a benzimidazole structure, used for treating allergic conditions.

    Maribavir: An antiviral agent targeting cytomegalovirus, containing a benzimidazole scaffold.

Uniqueness

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride is unique due to its specific structure, which combines the benzimidazole moiety with an amino acid derivative. This unique combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c12-8(11(15)16)5-6-14-7-13-9-3-1-2-4-10(9)14;;/h1-4,7-8H,5-6,12H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHTLLAKNDERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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